2,4-Dichloro-1-(2-nitrovinyl)benzene
Overview
Description
The compound 2,4-Dichloro-1-(2-nitrovinyl)benzene is a chlorinated nitroaromatic compound. While the provided papers do not directly discuss this compound, they do provide insights into similar chlorinated nitroaromatic compounds and their properties, which can be used to infer some aspects of the compound .
Synthesis Analysis
The synthesis of chlorinated nitroaromatic compounds typically involves halogenation and nitration steps. For example, the synthesis of 1-Chloro-2-methyl-4-nitrobenzene was achieved by oxidizing 4-chloroaniline followed by methylation . This suggests that the synthesis of 2,4-Dichloro-1-(2-nitrovinyl)benzene could similarly involve chlorination of a suitable aromatic compound followed by the introduction of the nitrovinyl group.
Molecular Structure Analysis
The molecular structure of chlorinated nitroaromatic compounds is characterized by the planarity of the aromatic ring and the dihedral angles between substituents. For instance, 1-Chloro-2-methyl-4-nitrobenzene is essentially planar with a small dihedral angle between the nitro group and the phenyl ring . This indicates that 2,4-Dichloro-1-(2-nitrovinyl)benzene may also exhibit a planar structure with specific dihedral angles contributing to its reactivity and interactions.
Chemical Reactions Analysis
Chlorinated nitroaromatic compounds can undergo various chemical reactions, including photochemical reactions. The structure–reactivity correlation of such reactions was studied in compounds like 1,4-bis-(2-chloro-1,1-dimethylethyl)-2-nitrobenzene, where intramolecular hydrogen abstraction was observed upon UV irradiation . This suggests that 2,4-Dichloro-1-(2-nitrovinyl)benzene may also participate in similar photochemical processes.
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorinated nitroaromatic compounds are influenced by their molecular structure. For example, the crystal structure of 5-(2,4-Dichlorophenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole shows that the dichlorophenyl and nitrophenyl rings form small dihedral angles with the oxadiazole ring, which affects the molecule's packing and hydrogen bonding in the crystal . This implies that the physical properties of 2,4-Dichloro-1-(2-nitrovinyl)benzene, such as melting point and solubility, could be similarly influenced by its molecular conformation and intermolecular interactions.
Scientific Research Applications
Residue Analysis : A method has been developed for determining residues of 2,4-dichloro-1-(4-nitrophenoxy)-benzene and its metabolites in rice and wheat using electron capture gas-liquid chromatography. This technique is sensitive and suited for routine use, highlighting its application in agricultural and food safety research (Adler & Wargo, 1975).
Chemical Synthesis : The synthesis of 2,4-dichloro-6-nitrobenzoic acid through the reaction of 2,4-dichloro-6-nitrotoluene with HNO3 solution has been reported. This chemical process illustrates the compound's use in organic synthesis and materials chemistry (Liu & Du, 2008).
Adsorption Studies : Research on the adsorption of phenols, including 2,4-dichlorophenol, by Amberlite XAD-4 resin sheds light on environmental applications. This study is relevant for understanding the removal of phenolic compounds from water, contributing to environmental pollution control (Ku & Lee, 2000).
Material Properties : Investigation into the thermal decomposition of dinitro-chloro-azido benzenes, including compounds related to 2,4-dichloro-1-(2-nitrovinyl)benzene, provides insights into the thermal stability and potential applications in material science (Şen et al., 2014).
Green Chemistry : A green synthetic method for the preparation of 2-aryl-1,3,4-oxadiazoles using reactive 1,1-dichloro-2-nitroethene illustrates the compound's role in eco-friendly chemical synthesis. This method features high yields, purification simplicity, and energy efficiency, contributing to the field of sustainable chemistry (Zhu et al., 2015).
Analytical Methodology : A study on the determination of an anti-inflammatory methanesulfonanilide in plasma by high-speed liquid chromatography, where 2-(4'-chlorophenoxy)-4-nitromethanesulfonanilide is used as an internal standard, demonstrates the compound's utility in pharmaceutical and biomedical research (Chang et al., 1977).
Biological Studies : The biotransformation of 2,4-dichloro-1-(4-nitrophenoxy)benzene in barley and Apera spica vendi highlights its relevance in plant biology and herbicide metabolism studies. This research contributes to understanding how plants metabolize certain herbicides (Schütte & Hoffmann, 1982).
Safety And Hazards
The safety data sheet for a similar compound, 2,4-Dichloronitrobenzene, indicates that it is harmful if swallowed, harmful in contact with skin, and may cause an allergic skin reaction . It is also toxic to aquatic life with long-lasting effects . Similar precautions may apply to 2,4-Dichloro-1-(2-nitrovinyl)benzene, but specific safety data should be consulted.
properties
IUPAC Name |
2,4-dichloro-1-[(E)-2-nitroethenyl]benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2NO2/c9-7-2-1-6(8(10)5-7)3-4-11(12)13/h1-5H/b4-3+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIWIJBBAMBDXME-ONEGZZNKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C=C[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)Cl)/C=C/[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50879283 | |
Record name | 2,4-DICHLORO-B-NITROSTYRENE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50879283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichloro-1-(2-nitrovinyl)benzene | |
CAS RN |
18984-21-9 | |
Record name | 18984-21-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81882 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,4-DICHLORO-B-NITROSTYRENE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50879283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | trans-2,4-Dichloro-β-nitrostyrene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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